![molecular formula C14H8F3N3OS B2537430 2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide CAS No. 863589-16-6](/img/structure/B2537430.png)

2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

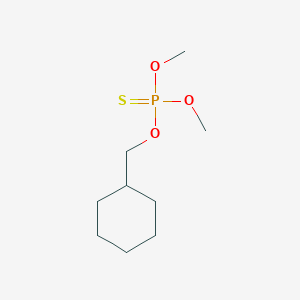

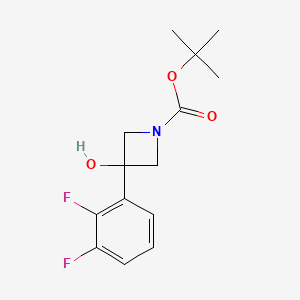

“2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound with the molecular formula C14H8F3N3OS . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” can be represented by the InChI string: InChI=1S/C14H8F3N3OS/c15-14(16,17)13(21)19-9-4-1-3-8(7-9)11-20-10-5-2-6-18-12(10)22-11/h1-7H,(H,19,21) .

Chemical Reactions Analysis

The pyridyl attached to thiazolo [5,4- b ]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Physical and Chemical Properties Analysis

The molecular weight of “2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is 323.29 g/mol . The compound has a topological polar surface area of 83.1 Ų .

Scientific Research Applications

Novel Electrophilic Fluorinating Agents

- Research by Banks et al. (1996) explored N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], as new site-selective electrophilic fluorinating agents. These compounds demonstrate mild condition reactivity towards various substrates, highlighting their potential utility in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).

Antimicrobial Activity

- Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, showing antimicrobial activity. This research signifies the importance of such compounds in developing new antimicrobial agents, which could be related to the synthesis pathway or biological activity of the compound (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor and Antioxidant Evaluation

- A study by Hamama et al. (2013) on N-substituted-2-amino-1,3,4-thiadiazoles evaluated these compounds for their antitumor and antioxidant activities. Such research underscores the potential therapeutic applications of related chemical structures in cancer treatment and prevention (Hamama, Gouda, Badr, & Zoorob, 2013).

Future Directions

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been shown to interact with PI3K enzymes, exhibiting potent inhibitory activity . The compound’s interaction with these enzymes is crucial for its biochemical role, as PI3Ks are key players in cell signaling pathways .

Cellular Effects

The compound’s interaction with PI3K enzymes influences various cellular processes. By inhibiting PI3K enzymes, 2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide exerts its effects by binding to PI3K enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Properties

IUPAC Name |

2,2,2-trifluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3OS/c15-14(16,17)13(21)19-9-4-1-3-8(7-9)11-20-10-5-2-6-18-12(10)22-11/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYQHCUQBYIICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)

![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2537363.png)

![3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2537370.png)